REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]=[CH:9][C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH2:18](O)[CH3:19]>>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]=[CH:9][C:10]([O:12][CH2:18][CH3:19])=[O:11])=[CH:4][CH:3]=1
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Name
|
|
Quantity
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50.7 g
|
Type
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reactant
|
Smiles
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CC1=CC=C(C=N1)C=CC(=O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
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350 mL
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Type
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reactant
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 18 hours
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Duration
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18 h
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Type
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CUSTOM
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Details
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ethanol (~250 ml) was removed by evaporation
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Type
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ADDITION
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Details
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The residue was poured into ice-aqueous ammonia
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Type
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EXTRACTION
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Details
|
the mixture was extracted with ether
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Type
|
WASH
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Details
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The ether extracts were washed with water
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil which
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=N1)C=CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |